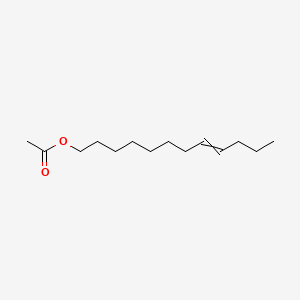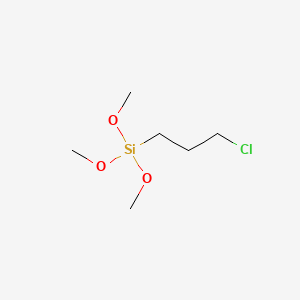
4-スルホ安息香酸
概要
説明
4-sulfobenzoic acid is a sulfobenzoic acid in which the sulfonic acid and carboxylic acid groups are in a para-relationship. It derives from a benzoic acid. It is a conjugate acid of a 4-sulfobenzoate(1-) and a 4-sulfonatobenzoate(2-).
科学的研究の応用
太陽エネルギー:ペロブスカイト太陽電池の性能向上
4-スルホ安息香酸: は、ペロブスカイト太陽電池(PSC)の安定性と効率を向上させる上で重要な役割を果たします。 4-スルホ安息香酸一カリウム塩(SAMS)の形で、大きな有機カウンターアニオンとして使用され、粒界に固定されてイオン移動を抑制し、欠陥を不動化する {svg_1}。これにより、キャリア寿命が延び、欠陥密度が減少し、PSC全体の性能が向上します。
材料科学:ナノ複合材料合成
材料科学では、4-スルホ安息香酸は、粘土の剥離を促進するインターカレーション化合物として使用されます。 これは、ポリ(ブチレンテレフタレート)(PBT)ナノ複合材料の合成において特に有用であり、材料の機械的特性と熱安定性を向上させるのに役立ちます {svg_2}。
環境科学:有機硫黄化合物の分析
4-スルホ安息香酸: は、微小粒子状物質(PM2.5)中の有機硫黄化合物の研究において、環境科学で重要です。 それは二次生成機構に関与しており、大気化学と汚染軽減戦略を理解するために不可欠です {svg_3}。
分析化学:化学試薬
分析化学では、4-スルホ安息香酸は、さまざまな化学分析の試薬として役立ちます。 そのカリウム塩形は、特にPSCにおけるイオン移動と欠陥不動化の研究において、測定の精度と信頼性を向上させるために使用されます {svg_4}。
生化学:蛍光MOFと生細胞イメージング
4-スルホ安息香酸: は、生細胞イメージングのための蛍光金属有機構造体(MOF)の合成に使用されます。 これらのMOFは、細胞分布研究とセンシングアプリケーションのために抗がん剤と共役させることができます {svg_5}。
工業用途:インターカレーション剤
工業的に、4-スルホ安息香酸は、ポリマーの特性を強化するインターカレーション剤として使用されます。 ナノ複合材料の製造におけるその役割は、優れた性能特性を備えた高度な材料を開発するために不可欠です {svg_6}。
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of 4-Sulfobenzoic acid is the deep-level traps at grain boundaries (GBs) and halide ion migration in perovskite solar cells (PSCs) . These targets are crucial for enhancing the stability and efficiency of PSCs .
Mode of Action
4-Sulfobenzoic acid, in the form of its monopotassium salt (SAMS), acts by suppressing ion migration and passivating defects in planar PSCs . The anions within SAMS can be firmly anchored at GBs due to the strong coordination interaction between C=O and/or S=O at both ends of the bulky anion and undercoordinated Pb2+ and/or halide vacancies, along with the hydrogen bond between –OH and formamidinium . This results in the passivation of both shallow-level and deep-level defects .
Biochemical Pathways
The biochemical pathways affected by 4-Sulfobenzoic acid involve the reduction of defect density, an increase in carrier lifetime, and suppression of ion migration . These changes contribute to enhanced efficiency and stability of PSCs .
Result of Action
The result of 4-Sulfobenzoic acid’s action is an improvement in the efficiency of PSCs. Specifically, the SAMS-modified device delivers a significant improvement in efficiency (22.7%) in comparison with the control device (20.3%) . Furthermore, the unencapsulated modified device demonstrates only little degradation after 1320 hours at 60°C .
Action Environment
The action of 4-Sulfobenzoic acid is influenced by environmental factors such as temperature. For instance, the SAMS-modified device shows minimal degradation even after being subjected to a temperature of 60°C for 1320 hours . This suggests that 4-Sulfobenzoic acid contributes to the thermal stability of PSCs.
生化学分析
Biochemical Properties
4-Sulfobenzoic acid plays a significant role in biochemical reactions due to its ability to donate protons, acting as a Bronsted acid . It interacts with enzymes, proteins, and other biomolecules through its sulfonic and carboxylic acid groups. These interactions often involve hydrogen bonding and electrostatic interactions, which can influence the activity of the biomolecules it interacts with .
Cellular Effects
4-Sulfobenzoic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in perovskite solar cells, 4-Sulfobenzoic acid monopotassium salt has been used to suppress ion migration and passivate defects, which in turn enhances the efficiency and stability of the cells . This indicates its potential impact on cellular functions and processes.
Molecular Mechanism
At the molecular level, 4-Sulfobenzoic acid exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The sulfonic and carboxylic acid groups of 4-Sulfobenzoic acid are key to its binding interactions, allowing it to form stable complexes with various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Sulfobenzoic acid can change over time. Its stability and degradation are important factors to consider. Studies have shown that 4-Sulfobenzoic acid can maintain its stability under certain conditions, but it may degrade over time, leading to changes in its effects on cellular function . Long-term studies are necessary to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of 4-Sulfobenzoic acid can vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it could exhibit toxic or adverse effects. It is crucial to determine the threshold levels for its safe and effective use in animal studies .
Metabolic Pathways
4-Sulfobenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 4-Sulfobenzoic acid is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 4-Sulfobenzoic acid is influenced by targeting signals and post-translational modifications. These factors direct it to specific compartments or organelles, where it can exert its effects on cellular activity and function .
特性
IUPAC Name |
4-sulfobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAQOZGATRIYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5399-63-3 (mono-potassium salt) | |
| Record name | 4-Sulfobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90979817 | |
| Record name | 4-Sulfobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-78-2 | |
| Record name | 4-Sulfobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Sulfobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Sulfobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-sulfobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-SULFOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD9Y82JZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-sulfobenzoic acid?
A1: 4-Sulfobenzoic acid has the molecular formula C7H6O5S and a molecular weight of 202.18 g/mol.
Q2: What are the key spectroscopic characteristics of 4-sulfobenzoic acid?
A2: While specific spectroscopic data is not extensively reported across the provided literature, characteristic peaks in infrared (IR) spectroscopy would correspond to sulfonate (SO3−) and carboxylate (COO−) groups.
Q3: Is 4-sulfobenzoic acid soluble in water? What about other solvents?
A3: 4-sulfobenzoic acid demonstrates good water solubility due to its polar sulfonate and carboxylate groups. Its solubility in other solvents would depend on their polarity, with greater solubility expected in polar organic solvents. []
Q4: Can 4-sulfobenzoic acid act as a catalyst?
A4: Yes, 4-sulfobenzoic acid can act as an efficient Brønsted acid catalyst. It has been successfully employed in the Biginelli reaction for synthesizing 3,4-dihydropyrimidin-2-(1H)-ones, a class of compounds with potential pharmaceutical applications. []
Q5: How does defect engineering in UiO-66 using 4-sulfobenzoic acid enhance its catalytic activity?
A5: Introducing 4-sulfobenzoic acid during UiO-66 synthesis increases defect sites within the material's structure. This results in higher Lewis acidity, leading to enhanced catalytic activity, as demonstrated in the isomerization of α-pinene oxide. []
Q6: Have computational methods been used to study 4-sulfobenzoic acid?
A6: Yes, computational methods like density functional theory (DFT) and molecular dynamics (MD) simulations have been employed. For instance, in studying proton conduction mechanisms in a Cu(II) coordination polymer containing 4-sulfobenzoic acid, researchers used these methods to calculate activation energies and visualize proton transfer pathways. []
Q7: How is 4-sulfobenzoic acid employed in the synthesis of Metal-Organic Frameworks (MOFs)?
A7: 4-sulfobenzoic acid acts as an organic linker in constructing MOFs. Its sulfonate and carboxylate groups provide multiple coordination sites for metal ions, leading to diverse framework architectures. These MOFs have shown potential applications in areas such as gas sorption, catalysis, and sensing. [, , , ]
Q8: What is unique about the MOFs constructed using 4-sulfobenzoic acid and lanthanide ions?
A8: These MOFs have shown promising dual functionality, exhibiting both ratiometric fluorescent detection capabilities for benzophenone-like ultraviolet filters and high proton conductivity. This makes them attractive candidates for sensing and energy applications. []
Q9: How does the coordination mode of 4-sulfobenzoic acid influence the properties of resulting materials?
A9: The coordination mode of 4-sulfobenzoic acid, whether through its sulfonate, carboxylate, or both groups, significantly influences the dimensionality and properties of resulting materials. For instance, bridging modes through both groups can lead to the formation of layered structures or 3D networks with varying pore sizes and functionalities. [, , , ]
Q10: Can you provide an example of how 4-sulfobenzoic acid contributes to the properties of a specific material?
A10: In a study on polypyrrole, incorporating 4-sulfobenzoic acid as a dopant led to enhanced electrical conductivity, with values reaching up to 400 S/cm. This was attributed to the improved π-stacking and bipolaron structure induced by the 4-sulfobenzoic acid. []
Q11: What is known about the environmental fate and degradation of 4-sulfobenzoic acid?
A11: Studies have identified 4-sulfobenzoic acid and its isomers (2- and 3-sulfobenzoic acid) as components of ambient fine particulate matter (PM2.5) in urban environments. Research suggests that atmospheric oxidation of phthalic acid, followed by sulfonation, contributes to its formation. []
Q12: Are there any studies on the biodegradation of 4-sulfobenzoic acid?
A12: Yes, research has explored the biodegradation of 4-sulfobenzoic acid by specific bacteria. Clostridium pasteurianum DSM 12136, for instance, can utilize 4-sulfobenzoic acid as its sole sulfur source through a desulfonation process under anaerobic conditions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B1208407.png)




